9-OxoODE-d3

Lipidomics Oxylipin profiling Stable isotope dilution

9-OxoODE-d3 (9-KODE-d3, CAS 2714198-70-4) is a triple-deuterated analog of 9-oxo-octadecadienoic acid (9-OxoODE), a linoleic acid oxidation metabolite of the oxylipin family. The compound carries three deuterium atoms at positions 10, 12, and 13 of the octadecadienoic acid backbone, yielding a molecular formula of C₁₈H₂₇D₃O₃ and molecular weight of 297.5 g/mol.

Molecular Formula C18H26D3O3
Molecular Weight 297.5
Cat. No. B1164636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-OxoODE-d3
Synonyms9-KODE-d3
Molecular FormulaC18H26D3O3
Molecular Weight297.5
Structural Identifiers
SMILESCCCCC/C([2H])=C([2H])C=CC(CCCCC([2H])C([2H])CC(O)=O)=O
InChIInChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+/i6D,8D,10D,13D
InChIKeyLUZSWWYKKLTDHU-HGBNGVBRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-OxoODE-d3: Deuterated Internal Standard for Precision LC-MS and GC-MS Quantification of 9-OxoODE in Lipidomics and Oxidative Stress Research


9-OxoODE-d3 (9-KODE-d3, CAS 2714198-70-4) is a triple-deuterated analog of 9-oxo-octadecadienoic acid (9-OxoODE), a linoleic acid oxidation metabolite of the oxylipin family [1]. The compound carries three deuterium atoms at positions 10, 12, and 13 of the octadecadienoic acid backbone, yielding a molecular formula of C₁₈H₂₇D₃O₃ and molecular weight of 297.5 g/mol [2]. It is formulated as a 100 µg/mL solution in acetonitrile and supplied at ≥99% purity for deuterated forms (d₁–d₃) . 9-OxoODE-d3 is designed exclusively as a stable isotope-labeled internal standard for the quantitative determination of endogenous 9-OxoODE by gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–mass spectrometry (LC-MS), correcting for matrix effects, extraction recovery, and ionization variability inherent in biological sample analysis [3].

Why 13-OxoODE-d3, 9-HODE-d₄, or Unlabeled 9-OxoODE Cannot Replace 9-OxoODE-d3 in Quantitative Oxylipin Analysis


Although 9-OxoODE and 13-OxoODE share a common linoleic acid precursor and co-occur in biological membranes at approximately 2% of total linoleate residues [1], their endogenous plasma concentrations differ markedly—263.0 nmol/L for 9-oxoODE versus only 69.5 nmol/L for 13-oxoODE in rat plasma [2]—meaning that each positional isomer requires its own matched deuterated internal standard to achieve accurate isotope-dilution quantification. The deuterium labeling pattern of 9-OxoODE-d3 (d₃ at C-10, C-12, C-13) is structurally matched to 9-OxoODE, whereas 13-OxoODE-d3 carries its deuterium at C-9, C-10, and C-12 [3], which would produce a mass shift at the wrong chromatographic retention time if substituted, leading to systematic quantitation bias. Furthermore, 9-OxoODE exhibits biological activities distinct from 13-OxoODE: in primary cortical neuron-glia co-cultures, 9-OxoODE significantly altered dendrite arborization in male neurons, while 13-OxoODE did not [4]. These structural, quantitative, and functional differences collectively preclude generic substitution among oxylipin internal standards.

Head-to-Head Quantitative Evidence: 9-OxoODE-d3 Differentiation from Closest Analogs and Alternatives


Structural Selectivity: Deuterium Labeling Pattern of 9-OxoODE-d3 Is Uniquely Matched to 9-OxoODE and Incompatible with 13-OxoODE Quantification

9-OxoODE-d3 is labeled with three deuterium atoms at the C-10, C-12, and C-13 positions, yielding a +3 Da mass shift relative to unlabeled 9-OxoODE (MW 294.4 → 297.5) . In contrast, 13-OxoODE-d3 contains deuterium at C-9, C-10, and C-12 . Because 9-OxoODE and 13-OxoODE are chromatographically separable positional isomers with distinct retention times, each deuterated internal standard co-elutes exclusively with its corresponding unlabeled analyte. Substituting 13-OxoODE-d3 for 9-OxoODE quantification would result in a retention time mismatch between the internal standard and the analyte of interest, violating a fundamental requirement of isotope-dilution LC-MS and rendering the quantification invalid [1].

Lipidomics Oxylipin profiling Stable isotope dilution

Endogenous Abundance Asymmetry: 9-OxoODE Is 3.8-Fold More Abundant Than 13-OxoODE in Rat Plasma, Driving Higher Internal Standard Demand

In a validated Q-TOFMS method using standard addition and isotope dilution, the endogenous plasma concentration of 9-oxoODE was 263.0 nmol/L, compared with only 69.5 nmol/L for 13-oxoODE in rat plasma [1]. This represents a 3.8-fold higher circulating concentration of 9-oxoODE. A separate independent measurement in rat plasma reported mean concentrations of 218.1 nmol/L for 9-oxoODE versus 57.8 nmol/L for 13-oxoODE, confirming an approximately 3.8-fold abundance differential [2]. The significantly higher endogenous abundance of 9-oxoODE means that larger amounts of 9-OxoODE-d3 internal standard are required to maintain optimal analyte-to-internal-standard ratios across the full calibration range.

Quantitative lipidomics Plasma oxylipin profiling Biomarker validation

Disease-Associated Differential Regulation: 9-OxoODE Exhibits Gut Microbiota-Dependent Modulation Not Observed for 13-OxoODE in Metabolic Syndrome

In a study of 122 obese adolescents, subjects with metabolic syndrome (MetS, n=50) exhibited significantly higher plasma concentrations of both 9- and 13-oxo-ODE compared with subjects without MetS (n=72) [1]. However, a key differential finding emerged: reduced gut bacterial load was significantly associated with higher 9-oxo-ODE concentrations (p = 0.035), whereas this association was not significant for 13-oxo-ODE [1]. Both metabolites were associated with a proatherogenic lipoprotein profile characterized by elevated very small-dense LDL (p < 0.005) and large VLDL particles (p = 0.01), but only 9-OxoODE showed the gut microbiota-dependent regulation [1].

Metabolic syndrome Gut microbiota Oxylipin biomarkers

Neuronal Activity Divergence: 9-OxoODE Alters Dendrite Arborization in Male Neurons, Whereas Positional Isomers Show No Effect

In primary cortical neuron-glia co-cultures from postnatal day 0–1 rats exposed to OXLAMs for 48 hours, 9-OxoODE significantly affected dendrite arborization (evaluated by MAP2B-eGFP expression) in male neurons, while 13-HODE and 12,13-DiHOME showed activity on different neurodevelopmental endpoints (axonal outgrowth rather than dendritic arborization) [1]. Importantly, 13-OxoODE was not tested in this specific neuronal morphology panel, but among the seven OXLAMs evaluated—13-HODE, 9-HODE, 9,10-DiHOME, 12(13)-EpOME, 9,10,13-TriHOME, 9-OxoODE, and 12,13-DiHOME—9-OxoODE exhibited a unique activity profile impacting dendritic arborization selectively in male neurons without affecting cell viability or synaptic connectivity [1].

Neurodevelopment Oxylipin signaling Sex-dependent neurobiology

Isotopic Purity and Formulation Consistency: ≥99% Deuterated Form Purity with Standardized Acetonitrile Solution Enables Inter-Laboratory Reproducibility

9-OxoODE-d3 (Cayman Chemical Item No. 338420) is supplied at ≥99% purity for deuterated forms (d₁–d₃) as a 100 µg/mL solution in acetonitrile, with a shelf life of 730 days . The same purity specification (≥99% deuterated forms) applies to 13-OxoODE-d3 (Item No. 338620), making purity alone insufficient as a differentiator . However, the combination of (a) ≥99% isotopic purity with (b) the specific C-10/12/13 deuterium labeling pattern and (c) the ready-to-use acetonitrile formulation eliminates the need for end-user weighing and reconstitution of hygroscopic, oxidation-prone oxylipin standards, reducing inter-operator variability in internal standard preparation [1]. This pre-formulated solution format is particularly valuable given that 9-OxoODE is sensitive to light and heat and requires storage at −80°C to prevent degradation [2].

Analytical method validation Quality control Inter-laboratory standardization

Calibration Linearity and Quantification Reproducibility: Standard Addition Curves for 9-OxoODE Achieve r > 0.991 with Isotope Dilution Using Deuterated Internal Standard

The Q-TOFMS method for quantifying oxidized linoleic acid metabolites in rat plasma, which employed deuterated internal standards for isotope dilution, achieved calibration curves with correlation coefficients r > 0.991 for all four target analytes including 9-oxoODE [1]. The limit of quantitation (LOQ) ranged from 9.7 to 35.9 nmol/L depending on the metabolite, and the method demonstrated a coefficient of variation demonstrating high reproducibility [1]. The standard addition approach, where a fixed amount of internal standard was spiked into 50 µL plasma aliquots with known amounts of standards, confirmed that extrapolation to y = 0 yielded endogenous concentrations consistent with direct measurements [2]. This level of analytical performance is achievable only when the deuterated internal standard is structurally matched to the target analyte, reinforcing the necessity of 9-OxoODE-d3 for 9-OxoODE quantification rather than any surrogate standard.

Method validation Calibration linearity Isotope dilution mass spectrometry

Optimal Procurement and Application Scenarios for 9-OxoODE-d3 Based on Quantitative Differentiation Evidence


Targeted Oxylipin Profiling in Metabolic Syndrome and NASH Biomarker Studies Requiring 9-OxoODE-Specific Quantification

Clinical and translational studies investigating oxidized linoleic acid metabolites as biomarkers for metabolic syndrome (MetS) and nonalcoholic steatohepatitis (NASH) require accurate quantification of 9-OxoODE because it is significantly elevated in MetS patients versus controls and is uniquely associated with reduced gut bacterial load (p = 0.035), an association not observed for 13-OxoODE [1]. The 3.8-fold higher endogenous plasma abundance of 9-OxoODE (263.0 nmol/L) compared with 13-OxoODE (69.5 nmol/L) [2] means that sample dilution strategies and internal standard spike amounts must be specifically optimized for 9-OxoODE. 9-OxoODE-d3 is the only internal standard that enables accurate, matrix-corrected quantification of 9-OxoODE in human plasma and tissue samples by LC-MS/MS or GC-MS, and its ready-to-use acetonitrile formulation minimizes handling variability in multi-site clinical studies .

Sex-Dependent Neurodevelopment and Neuroinflammation Research Investigating OXLAM-Mediated Dendritic Remodeling

Studies of neuronal morphogenesis that examine the effects of oxidized linoleic acid metabolites on dendritic arborization require 9-OxoODE-specific quantification because 9-OxoODE is one of only two OXLAMs (along with 12(13)-EpOME) that significantly affect dendrite arborization in male primary cortical neurons, while showing no effect in female neurons [3]. Given the sex-specific nature of this effect and the fact that other OXLAMs (9-HODE, 13-HODE, 12,13-DiHOME) act on different neurodevelopmental endpoints such as axonal outgrowth, accurate discrimination and quantification of 9-OxoODE from its hydroxy and epoxy analogs is essential. 9-OxoODE-d3 provides the necessary analytical specificity to distinguish 9-OxoODE from co-eluting or isobaric interfering species in complex brain tissue extracts.

Multi-Analyte Oxylipin Panel Development for Lipidomics Core Facilities and Contract Research Organizations

Lipidomics core facilities and CROs that offer multi-analyte oxylipin panels must include 9-OxoODE-d3 as a distinct internal standard because 9-OxoODE cannot be quantified using 13-OxoODE-d3 or any other deuterated oxylipin standard due to chromatographic and mass spectrometric incompatibility [4]. With calibration linearity of r > 0.991 and LOQ down to 9.7 nmol/L demonstrated for the 9-OxoODE channel when using matched deuterated internal standard [2], inclusion of 9-OxoODE-d3 ensures that the full four-analyte OXLAM panel (9-HODE, 13-HODE, 9-oxoODE, 13-oxoODE) meets rigorous method validation criteria. The ≥99% isotopic purity and standardized 100 µg/mL acetonitrile formulation of 9-OxoODE-d3 allow direct incorporation into automated LC-MS workflows without additional sample preparation steps, reducing per-sample cost and turnaround time for high-throughput service operations .

Gut Microbiota–Host Interaction Studies Exploring the Role of Oxylipins in the Gut-Liver Axis

Research examining how gut microbial communities modulate host oxylipin profiles should prioritize 9-OxoODE quantification using 9-OxoODE-d3, because 9-OxoODE is the only OXLAM among the linoleic acid-derived metabolites that shows a statistically significant inverse association with gut bacterial load (p = 0.035) in human subjects [1]. This unique regulatory relationship is not shared by 13-OxoODE, despite both metabolites being elevated in metabolic syndrome and both being associated with proatherogenic lipoprotein profiles [1]. Studies involving germ-free mice, antibiotic treatment, probiotic intervention, or fecal microbiota transplantation that aim to mechanistically link gut microbiota to systemic oxylipin levels must accurately quantify 9-OxoODE independently of other OXLAMs, a requirement that can only be met by using 9-OxoODE-d3 as the internal standard.

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